molecular formula C13H18N2O B3163250 (2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine CAS No. 883539-48-8

(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine

Cat. No.: B3163250
CAS No.: 883539-48-8
M. Wt: 218.29 g/mol
InChI Key: AKBANWNVYDVGFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine, often involves the construction of the indole ring system through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Biological Activity

(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine is a compound characterized by its indole structure, which is known for its diverse biological activities. The indole moiety contributes to various pharmacological properties, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a methoxyethyl group and a methylated indole, which enhance its solubility and biological interactions. The presence of these substituents is critical for its potential therapeutic applications.

Compound Name Structure Features Unique Properties
This compoundIndole core with methoxyethyl groupPotential anticancer activity

Anticancer Properties

Research indicates that compounds with indole structures exhibit significant anticancer activity. Specifically, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar indole derivatives can target pathways involved in cancer cell survival and proliferation, such as the NOX4 and SIRT3 pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : This compound has been associated with increased levels of reactive oxygen species (ROS), leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways, including those involving SIRT3, which plays a role in cellular stress responses and metabolism .

Case Studies

Several studies have highlighted the efficacy of indole derivatives in preclinical models:

  • Study on Hepatocellular Carcinoma : A related indole compound demonstrated potent anticancer effects against hepatocellular carcinoma (HCC) cells, showing higher efficacy against drug-resistant variants than the parent cells .
  • Triple-Negative Breast Cancer : Another study focused on 2-methoxyestradiol, an analog of the indole structure, reported significant inhibition of cell proliferation and induction of apoptosis in triple-negative breast cancer cells. This suggests that similar compounds may share these beneficial effects .

Properties

IUPAC Name

2-methoxy-N-[(1-methylindol-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-15-12(10-14-7-8-16-2)9-11-5-3-4-6-13(11)15/h3-6,9,14H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBANWNVYDVGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CNCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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